(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one (1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one
Brand Name: Vulcanchem
CAS No.: 1932325-59-1
VCID: VC5284095
InChI: InChI=1S/C6H8O2/c7-6-1-4-2-8-3-5(4)6/h4-5H,1-3H2/t4-,5+/m1/s1
SMILES: C1C2COCC2C1=O
Molecular Formula: C6H8O2
Molecular Weight: 112.128

(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one

CAS No.: 1932325-59-1

Cat. No.: VC5284095

Molecular Formula: C6H8O2

Molecular Weight: 112.128

* For research use only. Not for human or veterinary use.

(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one - 1932325-59-1

Specification

CAS No. 1932325-59-1
Molecular Formula C6H8O2
Molecular Weight 112.128
IUPAC Name (1S,5R)-3-oxabicyclo[3.2.0]heptan-6-one
Standard InChI InChI=1S/C6H8O2/c7-6-1-4-2-8-3-5(4)6/h4-5H,1-3H2/t4-,5+/m1/s1
Standard InChI Key XCKRIFCQPBHQPB-UHNVWZDZSA-N
SMILES C1C2COCC2C1=O

Introduction

Structural and Stereochemical Analysis

The molecular formula of (1S,5R)-3-oxabicyclo[3.2.0]heptan-6-one is C₆H₈O₂, with a bicyclo[3.2.0]heptane skeleton containing an oxygen atom at the 3-position and a ketone at the 6-position . Key structural descriptors include:

  • SMILES: C1[C@@H]2COC[C@@H]2C1=O

  • InChI: InChI=1S/C6H8O2/c7-6-1-4-2-8-3-5(4)6/h4-5H,1-3H2/t4-,5+/m1/s1

  • InChIKey: XCKRIFCQPBHQPB-UHNVWZDZSA-N

The stereochemistry at positions 1 and 5 (S and R configurations, respectively) imposes rigidity on the bicyclic system, influencing its reactivity and interaction with enzymes . Predicted collision cross-section (CCS) values for adducts, such as [M+H]⁺ (117.0 Ų) and [M+Na]⁺ (123.0 Ų), highlight its gas-phase behavior in mass spectrometry .

Biocatalytic Synthesis and Modifications

Enzymatic Reduction and Oxidation

The compound is synthesized via biocatalytic routes using bakers' yeast (Saccharomyces cerevisiae) and fungi such as Mortierella ramanniana. In a landmark study, racemic bicyclo[3.2.0]hept-2-en-6-one was reduced by bakers' yeast to yield two diastereomeric alcohols:

  • 6-exo-(1R,5S,6S)-bicyclo[3.2.0]hept-2-en-6-ol

  • 6-endo-(1S,5R,6S)-bicyclo[3.2.0]hept-2-en-6-ol

Notably, the 6-endo-alcohol undergoes selective oxidation back to (1S,5R)-3-oxabicyclo[3.2.0]heptan-6-one under aerobic conditions, achieving an optical yield of 85% . This redox equilibrium is pH-dependent, with optimal oxidation observed at pH 6 .

Scale-Up Challenges

Substrate toxicity limits large-scale production. At concentrations exceeding 15 g/L, both the ketone and alcohol derivatives inhibit microbial activity, necessitating fed-batch strategies or immobilized enzyme systems .

Physicochemical Properties

Experimental and predicted physicochemical data for (1S,5R)-3-oxabicyclo[3.2.0]heptan-6-one include:

PropertyValue
Molecular Weight128.13 g/mol
Boiling PointNot reported
Density~1.3 g/cm³ (estimated)
Predicted LogP0.8 (moderate hydrophilicity)
CCS ([M+H]⁺)117.0 Ų

The compound’s low vapor pressure (<1.1 mmHg at 25°C) and moderate water solubility make it suitable for aqueous-phase reactions .

Applications in Organic Synthesis

Prostaglandin Precursor

(1S,5R)-3-Oxabicyclo[3.2.0]heptan-6-one serves as a chiral building block for prostaglandins (e.g., PGE₂, PGF₂α) and prostacyclins . The 6-exo-alcohol derivative is brominated to form 2-bromo-3-hydroxybicyclo[3.2.0]heptan-6-one, a key intermediate in enantioselective syntheses .

Future Directions and Challenges

Overcoming Substrate Toxicity

Engineering microbial strains with enhanced tolerance to bicyclic ketones or developing non-biological catalysts (e.g., organocatalysts) could circumvent current scalability issues .

Expanding Stereochemical Diversity

Exploiting dual-enzyme systems or directed evolution may enable access to non-natural stereoisomers for drug discovery applications.

Computational Modeling

Density functional theory (DFT) studies could unravel reaction mechanisms, such as the oxonium-induced semi-pinacol rearrangement observed in related systems .

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